molecular formula C5H10Cl2N2O B046951 1,3-Bis(2-chloroethyl)urea CAS No. 2214-72-4

1,3-Bis(2-chloroethyl)urea

Cat. No. B046951
CAS RN: 2214-72-4
M. Wt: 185.05 g/mol
InChI Key: VBWBRZHAGLZNST-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,3-Bis(2-chloroethyl)ureas, including derivatives and related compounds, have been synthesized primarily for investigating anticancer activities. The synthesis involves the use of alkylanilines and acids like 4-phenylbutyric acid, resulting in compounds that exhibited cytotoxicity on human adenocarcinoma cells in vitro. These compounds include derivatives like methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate and 4-butyl[3-(2-chloroethyl)ureido]benzene (Gaudreault et al., 1988).

Molecular Structure Analysis

The molecular structure of 1,3-Bis(2-chloroethyl)urea derivatives is designed to enable interactions that can potentially inhibit cancer cell growth. Structural studies and synthesis efforts have led to a variety of compounds with the potential for anticancer activity, although the exact structural details specific to 1,3-Bis(2-chloroethyl)urea itself may not be extensively documented in available literature.

Chemical Reactions and Properties

The chemical properties of 1,3-Bis(2-chloroethyl)urea derivatives have been explored primarily in the context of their anticancer activities. These compounds undergo various reactions under biological conditions, affecting nucleolar and nucleoplasmic RNA synthesis and processing in cells. The structure-activity relationships of these compounds indicate that specific substitutions at certain positions can significantly impact their biological activity (Kann et al., 1974).

Scientific Research Applications

Safety And Hazards

1,3-Bis(2-chloroethyl)urea is considered hazardous. It is toxic if swallowed and to aquatic life . It can be fatal in contact with skin and causes serious eye irritation .

properties

IUPAC Name

1,3-bis(2-chloroethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2N2O/c6-1-3-8-5(10)9-4-2-7/h1-4H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWBRZHAGLZNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176672
Record name 1,3-Bis(2-chloroethyl)urea
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Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2-chloroethyl)urea

CAS RN

2214-72-4
Record name 1,3-Bis(2-chloroethyl)urea
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Record name 1,3-Bis(2-chloroethyl)urea
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Record name 1,3-Bis(2-chloroethyl)urea
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Record name 1,3-bis(2-chloroethyl)urea
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Record name 1,3-BIS(2-CHLOROETHYL)UREA
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Synthesis routes and methods

Procedure details

A suspension of 1.11 mmole (0.205 g) of 1,3-bis(2-chloroethyl)urea in 8 ml methylene dichloride at -10° C. was saturated with dinitrogen trioxide in 20% excess of theoretical. The heterogeneous mixture gradually changed to a green homogeneous solution. The methylene dichloride was evaporated, and the residue was extracted with 3× 10 ml hexane. Evaporation of the hexane gave 0.1773 g of oil which was the crude BCNU (NSC 409962). The hexane insoluble portion, 0.0649 g, when treated with benzene, gave 0.020 g of 1,3-bis(2-chloroethyl)urea which was benzene insoluble. The benzene solubles were processed through a silica column (1× 10 cm) and 0.0245 g of crude BCNU was obtained. The combined fractions of crude product amounted to 0.2018 g (85.1%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
JA Montgomery, R James, GS McCaleb… - Journal of medicinal …, 1967 - ACS Publications
An investigation of the chemistry of l, 3-bis (2-chloroethyl)-l-nitrosourea (BCNU) and other 1, 3-disubstituted l-nitrosoureas has led to a better understanding of the reactions of this class …
Number of citations: 268 pubs.acs.org
HE Kann Jr, KW Kohn, L Widerlite, D Gullion - Cancer Research, 1974 - AACR
This study examines the effects of 1,3-bis(2-chloroethyl)-1-nitrosourea and certain related compounds on the synthesis and processing of nucleolar and nucleoplasmic RNA in cultured …
Number of citations: 71 aacrjournals.org
HS Lin, RJ Weinkam - Journal of Medicinal Chemistry, 1981 - ACS Publications
The in vitro metabolism of the anticancer agent l, 3-bis (2-chloroethyl)-l-nitrosourea (BCNU) has been studied in male Fisher 344 ratliver microsomal preparations. The previously …
Number of citations: 19 pubs.acs.org
GP Wheeler, S Chumley - Journal of Medicinal Chemistry, 1967 - ACS Publications
Figure 1. Measurement of the alkylating activities of several compounds. With the exception of the tests with diazomethane, the reaction mixtures were heated in a boiling-water bath for …
Number of citations: 132 pubs.acs.org
TL Loo, RL Dion, RL Dixon, DP Rall - Journal of Pharmaceutical Sciences, 1966 - Elsevier
The new potent antitumor agent, 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), is most stable at pH 4. In acid and in solutions above pH 7, it decomposes rapidly. In plasma, BCNU has a …
Number of citations: 145 www.sciencedirect.com
M Lorenz, M Habs, D Schmähl - Langenbecks Archiv für Chirurgie, 1983 - Springer
The application of hyperthermia in cytostatic therapy has been discussed for a long time. Recently the question arose whether the chances of therapy might be improved by combining …
Number of citations: 1 link.springer.com
M Diksic, K Sako, W Feindel, A Kato, YL Yamamoto… - Cancer research, 1984 - AACR
The nitrosoureas are widely used in the chemotherapy of brain tumors, two of the most common being 1,3-bis(2-chloroethyl)nitrosourea and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea…
Number of citations: 68 aacrjournals.org
M Lorenz, E Biwer, M Habs, D Schmähl - Langenbecks Archiv für …, 1984 - Springer
There are numerous reports on in vitro and in vivo investigations of hyperthermia for cytostasis of malignant tumors. Combination of chemotherapy and hyperthermia is to potentiate the …
Number of citations: 0 link.springer.com
E Biwer, M Lorenz, M Habs, D Schmähl - Langenbecks Archiv für …, 1984 - Springer
The use of hyperthermia for the treatment of tumors has been tested in in vitro and in vivo experiments as well as clinically for a long time. Combination of hyperthermia with …
Number of citations: 4 link.springer.com
GF Weber, DJ Waxman - Archives of biochemistry and biophysics, 1993 - Elsevier
The alkylating agent BCNU [1,3-bis(2-chloroethyl)-1-nitrosourea] can be inactivated through denitrosation reactions catalyzed by both cytosolic and microsomal enzymes. While …
Number of citations: 33 www.sciencedirect.com

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